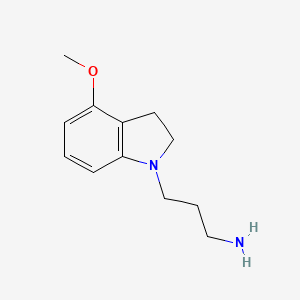

3-(4-Methoxyindolin-1-yl)propan-1-amine

Description

3-(4-Methoxyindolin-1-yl)propan-1-amine is a secondary amine derivative featuring a methoxy-substituted indoline ring linked to a propylamine chain. These analogs are frequently explored in medicinal chemistry for their bioactivity, including roles as enzyme inhibitors, receptor modulators, and intermediates in drug synthesis . The methoxy group on the indoline moiety likely enhances lipophilicity and metabolic stability, while the propan-1-amine chain provides flexibility for molecular interactions with biological targets .

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

3-(4-methoxy-2,3-dihydroindol-1-yl)propan-1-amine |

InChI |

InChI=1S/C12H18N2O/c1-15-12-5-2-4-11-10(12)6-9-14(11)8-3-7-13/h2,4-5H,3,6-9,13H2,1H3 |

InChI Key |

HXKIYQWPBRMNPJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1CCN2CCCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxyindolin-1-yl)propan-1-amine typically involves the reaction of indoline derivatives with appropriate reagents. One common method involves the reaction of 3-(4-Methoxyindolin-1-yl)propan-1-ol with amines under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Reactions Involving the Amine Group (-NH₂)

The primary amine (-NH₂) in the molecule undergoes diverse transformations:

Mechanistic Insights :

-

Oxidation proceeds via a metal-free pathway using hypervalent iodine (PhI(OAc)₂) and TEMPO as an oxidizing agent. The amine is first converted to an imine intermediate, which undergoes hydrolysis to form aldehydes .

-

Imine formation involves dehydrogenation of the amine to generate reactive intermediates, as observed in Ru-catalyzed coupling reactions .

Reactions Involving the Indole Ring

The indole core undergoes characteristic transformations influenced by the electron-donating methoxy group (-OCH₃):

| Reaction Type | Reagents/Conditions | Outcome | Key Studies |

|---|---|---|---|

| Electrophilic substitution | Halogens (e.g., Br₂), Friedel-Crafts reagents | Substitution at the para position of the indole ring | |

| Oxidation | Strong oxidants (e.g., KMnO₄) | Formation of indole oxide or quinone derivatives |

Reactivity Trends :

-

The methoxy group increases the electron density on the indole ring, making it susceptible to electrophilic substitution.

-

Oxidation reactions may lead to cleavage of the indole structure under harsh conditions, forming oxidized derivatives.

Oxidation and Reduction Pathways

The compound’s amine and indole moieties participate in redox reactions:

Kinetic Analysis :

Scientific Research Applications

3-(4-Methoxyindolin-1-yl)propan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential neuroprotective effects and ability to modulate biological pathways.

Medicine: Investigated for its potential therapeutic applications in treating conditions like ischemic stroke.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyindolin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It has been shown to exhibit neuroprotective effects by modulating the activity of N-methyl-D-aspartic acid (NMDA) receptors and reducing the secretion of inflammatory cytokines . This compound’s ability to interact with these molecular targets makes it a promising candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-(4-Methoxyindolin-1-yl)propan-1-amine, highlighting their substituents, biological activities, synthesis routes, and physicochemical properties:

Structural and Functional Differences

- Aromatic vs. Heterocyclic Substituents: Compounds like OX03771 and D01 incorporate extended aromatic systems (styrylphenoxy, naphthyloxy), enhancing π-π stacking interactions with enzymes or receptors . In contrast, 3-(1H-imidazol-1-yl)propan-1-amine and its derivatives leverage heterocyclic rings (imidazole) for coordination chemistry or hydrogen bonding .

- Methoxy Group Impact: The methoxy group in 3-[(4-methoxyphenyl)thio]propan-1-amine improves solubility compared to non-polar adamantane derivatives (e.g., 3-(adamantan-1-yl)propan-1-amine) .

Physicochemical Properties

- Stability : Methoxy-substituted compounds (e.g., 3-[(4-methoxyphenyl)thio]propan-1-amine) generally show improved oxidative stability compared to thioether or selenium-containing analogs .

Biological Activity

3-(4-Methoxyindolin-1-yl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antioxidant , anticancer , and neurobiological applications . This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound has the following chemical structure and properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H15N1O2 |

| Molecular Weight | 203.25 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not specified |

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH radical scavenging method. Studies have shown that compounds with similar structures exhibit significant antioxidant activity, often surpassing that of well-known antioxidants like ascorbic acid. For instance, derivatives containing indoline structures have been noted to exhibit a notable ability to scavenge free radicals, which is essential for preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer properties of this compound have been investigated against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Key Findings:

- Cytotoxicity : The compound demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action towards certain cancer types .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis in cancer cells, which involves the activation of caspases and subsequent DNA fragmentation .

Case Study Table

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U-87 | 15 | Apoptosis induction |

| MDA-MB-231 | 25 | Cell cycle arrest |

Neurobiological Applications

Recent studies have also explored the neurobiological implications of this compound, particularly in the context of epilepsy and neurodegenerative diseases. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in neuropharmacology.

Research Insights:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.